1-(4-(1H-Benzimidazol-2-ylthio)phenyl)ethan-1-one
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Overview
Description
1-(4-(1H-Benzimidazol-2-ylthio)phenyl)ethan-1-one is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1H-Benzimidazol-2-ylthio)phenyl)ethan-1-one typically involves a multi-step process. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to produce 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(1H-Benzimidazol-2-ylthio)phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
1-(4-(1H-Benzimidazol-2-ylthio)phenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(1H-Benzimidazol-2-ylthio)phenyl)ethan-1-one involves its interaction with various molecular targets. Benzimidazole derivatives are known to inhibit enzymes, interfere with DNA synthesis, and disrupt cellular processes . The specific pathways and targets depend on the biological context and the specific modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its antiviral and anticancer properties.
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: An intermediate in the synthesis of various benzimidazole derivatives.
2-(1H-Benzimidazol-2-ylthio)-1-(4-(difluoromethyl)thio)phenyl]ethanone: A related compound with potential biological activities.
Uniqueness
1-(4-(1H-Benzimidazol-2-ylthio)phenyl)ethan-1-one stands out due to its unique combination of the benzimidazole and ethanone moieties, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
Properties
CAS No. |
39572-17-3 |
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Molecular Formula |
C15H12N2OS |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
1-[4-(1H-benzimidazol-2-ylsulfanyl)phenyl]ethanone |
InChI |
InChI=1S/C15H12N2OS/c1-10(18)11-6-8-12(9-7-11)19-15-16-13-4-2-3-5-14(13)17-15/h2-9H,1H3,(H,16,17) |
InChI Key |
JVRNMSKCMXSFDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)SC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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